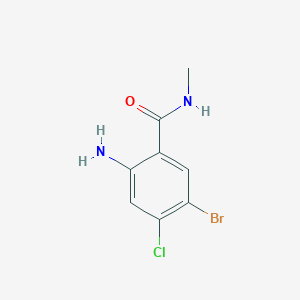
2-amino-5-bromo-4-chloro-N-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-amino-5-bromo-4-chloro-N-methylbenzamide is a derivative of benzamide with potential applications in various fields of chemistry and medicine. While the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been investigated for their chemical and biological properties. For instance, benzamide derivatives exhibit a range of activities, including antiemetic, parasympathomimetic , and antiproliferative effects . These compounds are also used as synthons in the synthesis of nitrogen-containing heterocyclic compounds .
Synthesis Analysis
The synthesis of related benzamide compounds involves various chemical reactions, including chlorination, oxidation, and ammonolysis . For example, 2-amino-5-chloro-N,3-dimethylbenzamide was synthesized from 7-methylisatin with an overall yield of 62% and a purity of 99.6% . The optimization of reaction conditions, such as temperature and reagent ratios, is crucial for achieving high yields and purities. Similarly, the synthesis of complex molecules like N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide involves multiple steps, including condensation and cyclization reactions .
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often characterized using techniques such as X-ray diffraction and density functional theory (DFT) . These studies provide insights into the bond lengths, bond angles, and overall geometry of the molecules. For instance, the crystal structure of a related compound was determined to belong to the tetragonal system with specific space group parameters . The molecular electrostatic potential (MEP) surface maps are also investigated to understand the electronic characteristics of these compounds .
Chemical Reactions Analysis
Benzamide derivatives undergo various chemical reactions, including electron addition, intramolecular cyclization, and heteroannulation . The reductive chemistry of these compounds can lead to the formation of cytotoxic products, which are of interest in the development of antitumor agents . For example, the reduction of nitro groups to amines or hydroxylamines in the presence of reducing agents like sodium formate has been studied . Additionally, palladium-catalyzed cross-coupling reactions are employed to synthesize novel heterocyclic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as molar refractivity, polarizability, and hyperpolarizability, are important for understanding their interactions with biological systems and their potential as drug candidates . Measurements of density and refractive index can provide information about the molar refractivity and polarizability of these compounds . Furthermore, the first-order hyperpolarizability is a measure of the nonlinear optical properties, which can be significant in materials science applications .
Aplicaciones Científicas De Investigación
Synthesis and Characterization in Chemistry
Medicinal Chemistry and Drug Design
In the field of medicinal chemistry, 2-amino-5-bromo-4-chloro-N-methylbenzamide serves as a building block for various therapeutic agents. It's involved in the synthesis of protein kinase inhibitors, suggesting its potential in targeted cancer therapies or other diseases involving kinase dysregulation (C. Russell et al., 2015). Moreover, it plays a role in synthesizing serotonin 5-HT3 and dopamine D2 receptor dual antagonists, which could be beneficial in treating nausea or psychiatric disorders (Y. Hirokawa et al., 2002).
Biochemical Research
This compound is also significant in biochemical research. For example, it is used in the study of nitrogen mustard analogues for gene-directed enzyme prodrug therapy (GDEPT), potentially improving cancer treatment strategies (F. Friedlos et al., 1997).
Pharmaceutical Applications
In pharmaceutical research, derivatives of 2-amino-5-bromo-4-chloro-N-methylbenzamide exhibit significant bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential in developing new antibiotics (Iveta Zadrazilova et al., 2015).
Safety and Hazards
Mecanismo De Acción
Biochemical Pathways
The specific biochemical pathways affected by 2-amino-5-bromo-4-chloro-N-methylbenzamide are currently unknown
Result of Action
The molecular and cellular effects of 2-amino-5-bromo-4-chloro-N-methylbenzamide’s action are currently unknown
Action Environment
The action, efficacy, and stability of 2-amino-5-bromo-4-chloro-N-methylbenzamide can be influenced by various environmental factors. These may include pH, temperature, presence of other chemicals, and specific conditions within the biological system where the compound is active .
Propiedades
IUPAC Name |
2-amino-5-bromo-4-chloro-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClN2O/c1-12-8(13)4-2-5(9)6(10)3-7(4)11/h2-3H,11H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPZYNJBCTHNRCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=C(C=C1N)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-5-bromo-4-chloro-N-methylbenzamide | |
CAS RN |
1379318-30-5 |
Source


|
| Record name | 2-amino-5-bromo-4-chloro-N-methylbenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorophenyl)-2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B3016419.png)
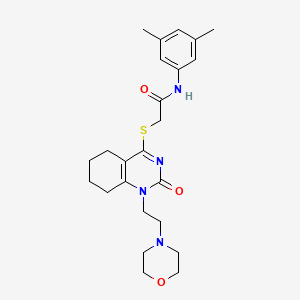
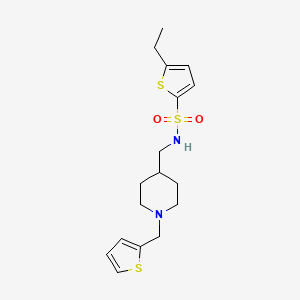
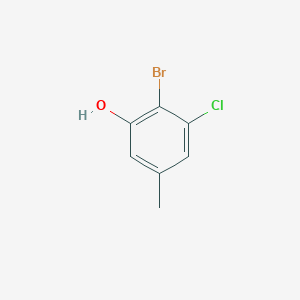


![2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B3016430.png)
![3-Methyl-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3016431.png)
![N-(2-chlorophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B3016434.png)
![N-[3-(dimethylamino)propyl]-4-(3-methoxybenzoyl)-1H-pyrrole-2-carboxamide](/img/structure/B3016436.png)
![tert-Butyl (1R*,4R*)-4-[(R)-tetrahydrofuran-2-carbonylamino]cyclohexylcarbamate](/img/structure/B3016437.png)

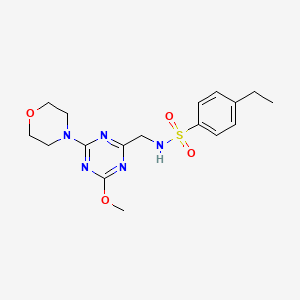
![6,8-Dichloro-3-[4-(3-chloro-4-methylphenyl)piperazine-1-carbonyl]chromen-2-one](/img/structure/B3016441.png)